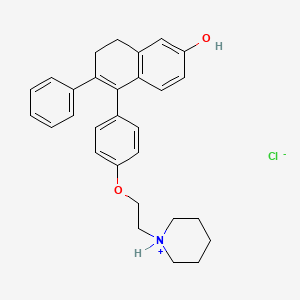
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride is a complex organic compound with the molecular formula C29H32ClNO2. It is known for its unique structure, which includes a naphthol core, a phenyl group, and a piperidinoethoxy side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the naphthol core, followed by the introduction of the phenyl group and the piperidinoethoxy side chain. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthol derivatives and phenyl-substituted compounds, such as:
- 7,8-Dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-2-naphthol hydrochloride
- 6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol chloride .
Uniqueness
What sets 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
10059-68-4 |
|---|---|
Molecular Formula |
C29H32ClNO2 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol;chloride |
InChI |
InChI=1S/C29H31NO2.ClH/c31-25-12-16-28-24(21-25)11-15-27(22-7-3-1-4-8-22)29(28)23-9-13-26(14-10-23)32-20-19-30-17-5-2-6-18-30;/h1,3-4,7-10,12-14,16,21,31H,2,5-6,11,15,17-20H2;1H |
InChI Key |
DEFZHHPVVCDADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
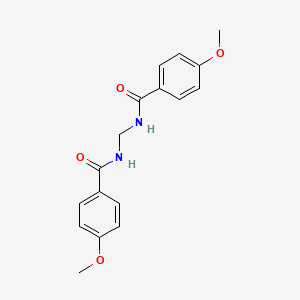
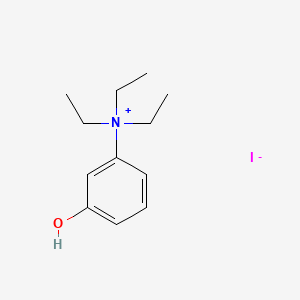
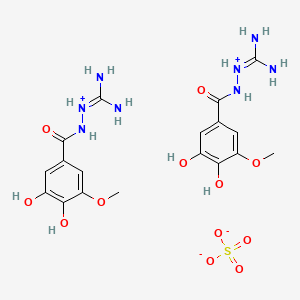
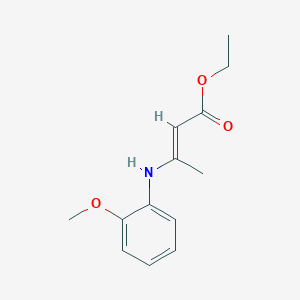

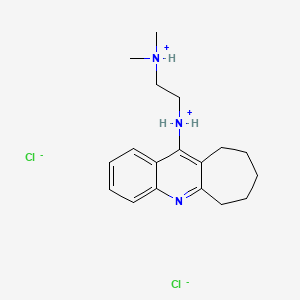

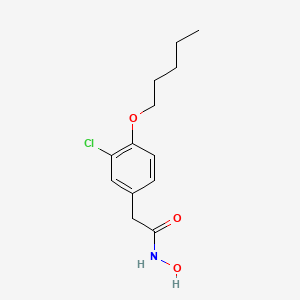
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
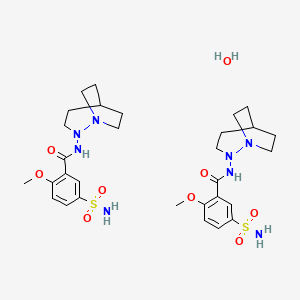
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
